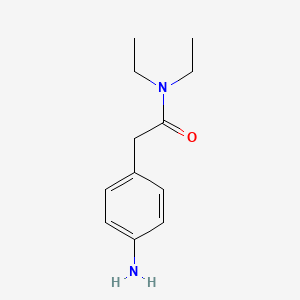

2-(4-aminophenyl)-N,N-diethylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFMITFYRHDQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Aminophenyl N,n Diethylacetamide and Analogues

Established Synthetic Routes to N,N-Dialkylacetamides

The formation of the N,N-dialkylacetamide structure is a fundamental step in the synthesis of the target compound and its analogues. This is typically achieved through amidation or acylation reactions involving the appropriate amine and a suitable acylating agent.

Amidation Reactions involving Diethylamine (B46881)

Direct amidation of a carboxylic acid with an amine is a common method for forming amide bonds. In the context of 2-(4-aminophenyl)-N,N-diethylacetamide, this would involve the reaction of 2-(4-aminophenyl)acetic acid with diethylamine. This reaction generally requires the use of a coupling agent to activate the carboxylic acid.

A related and highly relevant synthetic approach involves the reaction of diethylamine with an activated carboxylic acid derivative, such as an acyl chloride. For instance, the synthesis of the intermediate 2-chloro-N,N-diethylacetamide is achieved by reacting diethylamine with chloroacetyl chloride. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures. chemicalbook.com

Table 1: Synthesis of 2-Chloro-N,N-diethylacetamide via Amidation

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Purity | Yield |

| Diethylamine | Chloroacetyl chloride | Dichloromethane | 5 ± 5°C | 2-Chloro-N,N-diethylacetamide | 98.4% | ~100% |

This table summarizes the synthesis of a key intermediate, 2-chloro-N,N-diethylacetamide, through the amidation of chloroacetyl chloride with diethylamine. chemicalbook.com

Acylation Strategies with Appropriate Precursors

Acylation strategies provide another versatile route to N,N-dialkylacetamides. These methods involve the reaction of an amine with an acylating agent. A common approach is the use of acyl chlorides or anhydrides to acylate the amine.

The synthesis of N-substituted chloroacetamides, which are valuable precursors, is often accomplished through the chloroacetylation of the corresponding amine. For example, various aryl amines can be reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane to yield the corresponding N-aryl-2-chloroacetamides in good yields. researchgate.net This strategy can be adapted for the synthesis of the target compound by utilizing a precursor where the 4-aminophenyl moiety is already present or is introduced in a subsequent step.

Methodologies for Introducing the 4-Aminophenyl Moiety

The introduction of the 4-aminophenyl group is a critical transformation in the synthesis of this compound. This can be accomplished through several reliable methods, most notably the reduction of a nitro group or through modern cross-coupling reactions.

Catalytic Reduction of Nitroaryl Precursors

One of the most common and efficient methods for introducing an amino group onto an aromatic ring is through the reduction of the corresponding nitro compound. For the synthesis of this compound, this would involve the catalytic hydrogenation of 2-(4-nitrophenyl)-N,N-diethylacetamide.

This reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. The reaction is generally performed in an alcoholic solvent, such as methanol. This method is known for its high efficiency and clean conversion.

Table 2: Catalytic Hydrogenation of a Nitroaryl Precursor

| Starting Material | Catalyst | Hydrogen Source | Solvent | Product |

| (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | 10% Pd/C | Ammonium formate | Methanol | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol |

This table illustrates the catalytic reduction of a nitroaryl group to an amino group in a structurally related compound, demonstrating a common method for introducing the 4-aminophenyl moiety.

Palladium-Catalyzed Coupling Reactions for Aminoaryl Introduction

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being at the forefront. The Buchwald-Hartwig amination, for instance, allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

To synthesize this compound, this methodology could be applied by coupling a precursor such as 2-(4-bromophenyl)-N,N-diethylacetamide with an ammonia (B1221849) equivalent. The use of ammonium salts, such as ammonium sulfate, in palladium-catalyzed amination of aryl halides has been shown to be an effective method for the synthesis of primary anilines. nih.govnih.gov This approach provides a direct route to the desired aminoaryl functionality.

Table 3: Palladium-Catalyzed Amination of an Aryl Halide

| Aryl Halide | Amine Source | Catalyst System | Product |

| Aryl bromides/chlorides | Ammonium sulfate | [Pd(OAc)₂] / Phosphine ligand | Primary aniline |

This table outlines the general conditions for the palladium-catalyzed amination of aryl halides with an ammonia source, a viable strategy for introducing the 4-aminophenyl group. nih.govnih.gov

Multi-Step Synthesis Approaches for Structurally Related Aminophenylacetamide Derivatives

The synthesis of structurally more complex aminophenylacetamide derivatives often requires multi-step reaction sequences. These synthetic routes are designed to build the target molecule in a controlled and efficient manner, often involving the strategic use of protecting groups and a combination of the reactions discussed in the previous sections. utdallas.eduvapourtec.comresearchgate.netsyrris.jplibretexts.org

A common strategy involves the initial synthesis of a functionalized acetamide (B32628), followed by the introduction or modification of the aminophenyl ring. For example, a multi-step synthesis could begin with the preparation of an N-aryl-2-chloroacetamide derivative. This intermediate can then undergo further transformations, such as nucleophilic substitution at the chloro position, followed by modifications on the aryl ring, like the reduction of a nitro group to an amine.

The synthesis of complex drug molecules often employs such multi-step approaches. By carefully planning the sequence of reactions, chemists can achieve the synthesis of a wide range of structurally diverse aminophenylacetamide analogues for various applications.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of this compound and its analogues involves several key transformations, the efficiency of which is highly dependent on the careful optimization of reaction conditions. Research in this area focuses on maximizing product yields and purity by systematically adjusting parameters such as catalysts, solvents, temperature, and reaction time. Two of the most critical stages where optimization plays a pivotal role are the formation of the amide bond and the reduction of a nitro group to form the final aminophenyl moiety.

A common synthetic route involves the coupling of a carboxylic acid with an amine. In the context of synthesizing analogues, various catalysts and reagents have been explored to facilitate this amide bond formation. For instance, the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) has been investigated. The choice of solvent and base is also critical, with different combinations leading to significant variations in yield and reaction time. researchgate.net

For example, studies on analogous acid-amine couplings have shown that using HATU as a coupling agent with N,N-Diisopropylethylamine (DIPEA) as a base in a solvent like Tetrahydrofuran (THF) at room temperature can lead to high yields in a relatively short time. researchgate.net The optimization of these conditions is often presented in tabular form to clearly illustrate the impact of each variable.

Interactive Data Table: Optimization of Amide Coupling Conditions for Analogous Reactions

| Entry | Catalyst/Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCC | DMAP | DMF | 90 | 24 | 45 |

| 2 | DCC | DMAP | DCM | 60 | 24 | 20 |

| 3 | HATU | DMAP | THF | 90 | 16 | 38 |

| 4 | HATU | DIPEA | THF | Room Temp. | 1 | 77 |

| 5 | HATU | DIPEA | THF | Room Temp. | 1.5 | 92 |

This table is representative of optimization studies for amide bond formation and is based on findings from analogous reactions. researchgate.net

Another critical step in the synthesis of this compound is the reduction of the corresponding nitro compound, 2-(4-nitrophenyl)-N,N-diethylacetamide. The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Research into the synthesis of related compounds, such as N-(4-aminophenyl) acetamide, has explored the use of various metals and acids as catalysts. researchgate.netresearchgate.net

In a different but analogous synthesis of N,N-diethyl-m-methylbenzamide (DEET), the optimization of the molar ratio of reactants and coupling agents was shown to be crucial for maximizing the yield. By activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), researchers were able to achieve yields as high as 94.03% by carefully adjusting the molar ratio of the acid to diethylamine. sld.cu This highlights the importance of stoichiometry in optimizing synthetic outcomes.

Interactive Data Table: Effect of Molar Ratio of Amine on Yield for an Analogous N,N-Diethylamide Synthesis

| Entry | Molar Ratio (Carboxylic Acid : Diethylamine) | Yield (%) |

| 1 | 1 : 1.5 | 88.15 |

| 2 | 1 : 2.0 | 94.03 |

| 3 | 1 : 2.5 | 92.56 |

| 4 | 1 : 3.0 | 91.87 |

| 5 | 1 : 3.5 | 90.79 |

This table is based on the optimization of the synthesis of N,N-diethyl-m-methylbenzamide and demonstrates a principle applicable to the synthesis of this compound. sld.cu

The findings from these academic studies on analogous compounds underscore that a systematic approach to optimizing reaction conditions is essential for the efficient synthesis of this compound. The selection of appropriate catalysts, solvents, bases, and the fine-tuning of reaction parameters like temperature and stoichiometry are all critical factors in achieving high yields and purity.

Chemical Reactivity and Transformation Studies of 2 4 Aminophenyl N,n Diethylacetamide Scaffolds

Reactivity of the Aromatic Amine Moiety

The presence of the primary aromatic amine makes the phenyl ring electron-rich and thus highly susceptible to electrophilic attack. This moiety is a key site for various chemical modifications.

Derivatization Reactions (e.g., Acylation, Alkylation)

The primary amino group of 2-(4-aminophenyl)-N,N-diethylacetamide readily undergoes derivatization reactions common to aromatic amines. These reactions are crucial for creating a diverse range of analogues with modified properties.

Acylation: The amino group can be acylated using various agents such as acid chlorides or anhydrides. For example, reaction with acetyl chloride in the presence of a base would yield N-(4-(2-(diethylamino)-2-oxoethyl)phenyl)acetamide. This transformation introduces an amide linkage, which can alter the electronic properties of the aromatic ring.

Alkylation: Alkylation of the aromatic amine can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging and often requires specific reaction conditions. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) offers a more controlled method for mono- or di-alkylation. The use of caesium carbonate and tetrabutylammonium (B224687) iodide in DMF has been reported as a mild condition for N-alkylation of similar aminothiophene structures, suggesting a potential route for this compound as well. psu.edu

Table 1: Examples of Derivatization Reactions at the Aromatic Amine

| Reaction Type | Reagent Example | Product Structure Example |

| Acylation | Acetyl Chloride | N-(4-(2-(diethylamino)-2-oxoethyl)phenyl)acetamide |

| Alkylation | Methyl Iodide | 2-(4-(methylamino)phenyl)-N,N-diethylacetamide |

The polar nature of amino groups often necessitates derivatization to enhance volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to replace active hydrogens on the amine with a nonpolar moiety. sigmaaldrich.com

Mechanistic Studies of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The mechanism involves the attack of an electrophile by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.commasterorganicchemistry.comuci.edu This is typically the slow, rate-determining step. masterorganicchemistry.comuci.edu In the second, faster step, a proton is lost from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The amino group (-NH2) and the acetamide (B32628) side chain (-CH2CON(C2H5)2) on the benzene (B151609) ring of this compound influence the rate and regioselectivity of EAS reactions. The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. dalalinstitute.comuci.edu The acetamide side chain is generally considered to be weakly deactivating due to the inductive effect of the carbonyl group, but its influence is secondary to the strongly activating amino group.

Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur predominantly at the positions ortho to the amino group (positions 3 and 5 on the phenyl ring). total-synthesis.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagent | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 2-(4-amino-3,5-dibromophenyl)-N,N-diethylacetamide |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-amino-3-nitrophenyl)-N,N-diethylacetamide |

| Sulfonation | SO₃ / H₂SO₄ | 2-amino-5-(2-(diethylamino)-2-oxoethyl)benzenesulfonic acid |

Transformations Involving the Acetamide Functionality

The N,N-diethylacetamide group is relatively stable but can undergo transformations under specific conditions, primarily involving the cleavage of the robust amide bond.

Investigation of Amide Hydrolysis Mechanisms

The hydrolysis of amides to their corresponding carboxylic acids and amines is a well-studied but generally slow reaction, requiring harsh conditions such as strong acids or bases and elevated temperatures. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Following proton transfers, the diethylamine (B46881) moiety is eliminated as a diethylammonium (B1227033) ion, and deprotonation of the carbonyl yields the carboxylic acid, (4-aminophenyl)acetic acid. youtube.com This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orguregina.ca The expulsion of the diethylamide anion (a very poor leaving group) is the rate-determining step, which is then protonated by the solvent to form diethylamine and the carboxylate salt of (4-aminophenyl)acetic acid. masterorganicchemistry.comuregina.ca

Transamidation Reactions of N,N-Diethylacetamides

Transamidation is the conversion of one amide into another by reaction with an amine. This process is challenging for tertiary amides like N,N-diethylacetamides due to the high stability of the C-N bond and the lack of an N-H proton for activation. acs.org Consequently, these reactions often require catalysts or harsh conditions.

Recent advancements have identified metal catalysts that can facilitate this transformation under milder conditions. For instance, zirconium and hafnium amido complexes have been shown to be highly efficient catalysts for transamidation reactions between secondary amines and tertiary amides, sometimes proceeding rapidly even at room temperature. nih.govresearchgate.netacs.org Tungsten-catalyzed protocols have also been developed, using WCl₆ in the presence of a ligand and an additive like chlorotrimethylsilane (B32843) to activate the amide bond. acs.orgchemistryviews.org These methods enable the exchange of the diethylamino group with a wide range of other primary or secondary amines, offering a versatile route for diversifying the amide functionality. chemistryviews.org The reaction typically proceeds through the activation of the amide carbonyl by the metal catalyst, followed by nucleophilic attack of the incoming amine to form a tetrahedral intermediate, which then collapses to release diethylamine and form the new amide. acs.org

Functionalization at the Aliphatic Chain

The aliphatic methylene (B1212753) (-CH₂-) bridge between the phenyl ring and the acetamide group is another potential site for chemical modification. This position is benzylic, meaning it is adjacent to the aromatic ring.

Reactions at this benzylic carbon can be facilitated by its ability to stabilize radical or anionic intermediates through resonance with the phenyl ring. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a halogen at this position, creating 2-(1-bromo-4-aminophenyl)-N,N-diethylacetamide. This halogenated intermediate could then serve as a handle for further nucleophilic substitution reactions.

Furthermore, deprotonation of this benzylic carbon using a strong base could generate a carbanion. This carbanion could then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents on the aliphatic chain, leading to α-functionalized derivatives. The feasibility of this approach would depend on the relative acidity of the benzylic protons and potential competing reactions at other sites in the molecule.

Alpha-Carbon Functionalization Reactions

The methylene group situated between the phenyl ring and the carbonyl group (the alpha-carbon) in this compound is activated and susceptible to deprotonation, enabling a range of functionalization reactions. These reactions are crucial for introducing molecular diversity and synthesizing derivatives with modified properties.

Research into the alkylation of structurally similar N-substituted 2-phenylacetamides provides significant insight into the potential reactivity of the target compound. Studies have shown that the alkylation of N-substituted 2-phenylacetamides can be achieved under various conditions, leading to mono- or di-alkylated products at the alpha-carbon.

A systematic study on the alkylation of various N-substituted 2-phenylacetamides using different alkylating agents under neutral and basic conditions has been reported. researchgate.net While this compound was not explicitly included, the findings for analogous structures are highly relevant. The reactions were typically performed using alkyl halides, such as methyl and ethyl iodide, in the presence of a base.

Under basic conditions, the alpha-proton is abstracted to form a carbanion, which then acts as a nucleophile, attacking the electrophilic alkyl halide. The choice of base, solvent, and reaction temperature can influence the yield and selectivity of the reaction. For instance, the use of stronger bases like sodium hydride or potassium hydroxide in aprotic solvents such as THF or DMF generally favors the formation of the N-alkylated product. stackexchange.com

The following interactive data table summarizes the results of alkylation reactions on N-substituted 2-phenylacetamides with methyl and ethyl iodide, which can be considered as a model for the reactivity of this compound. researchgate.net

Conditions: A - reaction time 4 h, reaction temperature 20–25 ºC; B - reaction time 2 h, reflux. researchgate.net

Oxidative and Reductive Chemistry of Aminophenyl-Substituted Acetamides

The aminophenyl group in this compound is susceptible to oxidation, while the amide group can undergo reduction under specific conditions. These transformations can lead to a diverse range of products with altered electronic and biological properties.

The oxidation of the aromatic amino group can be complex, potentially leading to the formation of quinone-imines, polymeric materials, or coupled products. The oxidation of p-phenylenediamine, a related compound, is known to produce p-benzoquinone diimine. researchgate.net Similarly, the oxidation of p-aminophenol can yield a p-aminophenoxy free radical, which can then polymerize or form indophenol (B113434) derivatives. libretexts.orgresearchgate.net These studies suggest that the aminophenyl moiety in this compound could undergo similar oxidative transformations, although the presence of the acetamide group might influence the reaction pathway and product distribution. For instance, copper-catalyzed oxidative cyclization of arylacetamides has been shown to produce N-functionalized isatins. rsc.org

The reductive chemistry of aminophenyl-substituted acetamides primarily involves the reduction of the amide functionality. The reduction of amides to amines is a fundamental transformation in organic synthesis. numberanalytics.com Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation under high pressure. numberanalytics.comwikipedia.org However, the presence of the amino group on the phenyl ring in this compound introduces the need for chemoselective reduction methods to avoid unwanted side reactions.

Modern catalytic systems offer milder and more selective alternatives for amide reduction. For example, transition metal-free catalytic reduction of primary aromatic amides to primary amines has been achieved using an abnormal N-heterocyclic carbene (aNHC) based potassium complex with hydroboranes as the reducing agent. nih.gov Another approach involves the use of SmI₂/amine/H₂O for the highly chemoselective reduction of amides to alcohols via C-N bond cleavage. nih.gov While these methods have been applied to a range of amides, their specific application to aminophenyl-substituted acetamides like the target compound would require further investigation to determine their efficacy and selectivity.

The following table summarizes various catalytic systems used for the reduction of aromatic amides, which could potentially be applied to this compound.

Structure Activity Relationship Sar and Scaffold Based Research of Aminophenylacetamides

Analysis of the 4-Aminophenylacetamide Scaffold in Medicinal Chemistry Research

The 4-aminophenylacetamide scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This versatility makes it a valuable starting point for the development of new drugs targeting a range of conditions. The core structure consists of a central acetamide (B32628) group linked to a 4-aminophenyl ring. This arrangement of atoms provides a specific spatial and electronic configuration that can be recognized by various biological receptors and enzymes.

The aminophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active site of a biological target. The primary amine (-NH2) group is a key hydrogen bond donor and can also be a site for further chemical modification to modulate the compound's properties. The phenyl ring provides a rigid core and can engage in hydrophobic interactions.

Research into derivatives of this scaffold has led to the discovery of compounds with a wide array of pharmacological activities. For instance, modifications of the core 4-aminophenylacetamide structure have been explored in the development of enzyme inhibitors. The general structure allows for substitutions at the amine, the amide nitrogen, and on the phenyl ring, providing medicinal chemists with multiple avenues to optimize potency, selectivity, and pharmacokinetic properties.

Impact of N,N-Diethyl Substitution on Molecular Recognition and Interactions

The substitution of two ethyl groups on the amide nitrogen of the acetamide moiety, as seen in 2-(4-aminophenyl)-N,N-diethylacetamide, has a profound impact on the molecule's physicochemical properties and its potential interactions with biological targets. This N,N-diethyl substitution introduces several key features:

Steric Hindrance: The two ethyl groups add significant bulk around the amide bond. This steric hindrance can influence the molecule's preferred conformation and may restrict its ability to fit into certain binding pockets, potentially enhancing selectivity for targets that can accommodate this bulk.

Lipophilicity: The ethyl groups increase the lipophilicity (fat-solubility) of the compound compared to an unsubstituted or N,N-dimethyl substituted analogue. This can affect the compound's ability to cross cell membranes and the blood-brain barrier, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrogen Bonding: Unlike primary or secondary amides, the tertiary amide in an N,N-diethylacetamide cannot act as a hydrogen bond donor. It can, however, still act as a hydrogen bond acceptor through the carbonyl oxygen. This alteration in hydrogen bonding capability is a critical factor in determining the binding mode and affinity of the molecule to its target.

Metabolic Stability: The presence of the N,N-diethyl group can influence the metabolic stability of the compound. N-dealkylation is a common metabolic pathway for N-alkylated compounds, and the rate and extent of this process can be affected by the nature of the alkyl groups.

Studies on the intermolecular hydrogen-bonding properties of N,N-dialkylamides have provided insights into their interaction capabilities. For example, research has shown that the strength of hydrogen bonding can be influenced by the size of the alkyl groups on the nitrogen atom.

Systematic Structural Modifications and Their Research Implications

Systematic structural modifications of the this compound scaffold are a key strategy in drug discovery to optimize its biological activity and drug-like properties. These modifications can be categorized as follows:

Modification of the 4-Amino Group: The primary amino group on the phenyl ring is a prime target for modification. It can be acylated, alkylated, or incorporated into a heterocyclic ring system. These changes can alter the compound's polarity, basicity, and hydrogen bonding potential, leading to significant changes in biological activity. For example, converting the amine to an amide could reduce its basicity and introduce additional hydrogen bonding interactions.

Modification of the Acetamide Linker: The length and flexibility of the acetamide linker can be altered. For instance, replacing the methylene (B1212753) group with a longer alkyl chain or a more rigid cyclic structure can change the distance and orientation between the aminophenyl ring and the N,N-diethylamide group, which can be crucial for optimal binding.

Variation of the N-Alkyl Groups: While this article focuses on the N,N-diethyl derivative, replacing the ethyl groups with other alkyl or cyclic substituents is a common strategy to probe the steric and lipophilic requirements of the binding site.

The research implications of these modifications are vast. By systematically altering the structure and observing the effect on biological activity, researchers can build a detailed SAR model. This model can then guide the design of more potent and selective compounds with improved pharmacokinetic profiles.

Comparative Research with Related Acetamide Derivatives and Analogues

To fully understand the SAR of this compound, it is essential to compare its properties and biological activities with those of related acetamide derivatives and analogues.

Comparison with N,N-Dimethylacetamide Analogues: A direct comparison with the N,N-dimethyl analogue would highlight the impact of increasing the alkyl chain length. The smaller methyl groups would result in less steric bulk and lower lipophilicity. This could lead to differences in target selectivity and pharmacokinetic properties. For example, N,N-dimethylacetamide itself has been studied as a drug excipient and has been found to possess some biological activity.

Comparison with Primary and Secondary Amide Analogues: Analogues with a primary (-CONH2) or secondary (-CONH-alkyl) amide would have the ability to act as hydrogen bond donors, a feature absent in the tertiary N,N-diethylamide. This difference in hydrogen bonding capacity would likely lead to different binding modes and potentially different biological targets.

Bioisosteric Replacements: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design. In the context of this compound, several bioisosteric replacements could be considered:

Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different electronic and steric interactions.

Replacement of the Amide Bond: The amide bond could be replaced with other linkers such as a sulfonamide or a reversed amide to alter the geometry and hydrogen bonding pattern.

By comparing the biological activities of these various analogues, researchers can gain a deeper understanding of the specific structural features of this compound that are critical for its activity and can identify new avenues for the development of novel therapeutic agents.

Below is a hypothetical data table illustrating how SAR data for a series of 4-aminophenylacetamide analogues might be presented.

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| 1 | H | Et | Et | 10.5 |

| 2 | H | Me | Me | 15.2 |

| 3 | Cl | Et | Et | 5.8 |

| 4 | OMe | Et | Et | 25.1 |

| 5 | H | H | H | >100 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

This structured approach to SAR and scaffold-based research allows for the rational design of new molecules with improved therapeutic potential, underscoring the importance of the 4-aminophenylacetamide scaffold in modern medicinal chemistry.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Binding Interaction Analyses of Acetamide (B32628) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For acetamide derivatives, docking studies have been instrumental in elucidating potential mechanisms of action and identifying key binding interactions.

Research has shown that acetamide derivatives can bind to a variety of biological targets. For instance, studies on 2-chloro-N,N-diphenylacetamide derivatives revealed their potential to dock into the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net The docking analyses help in understanding the binding strength and identifying the specific amino acid residues that stabilize the ligand-protein complex. In a study involving N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, docking simulations were performed on the matrix metalloproteinase-2 (MMP-2) enzyme, with calculated binding energies ranging from -6.49 to -7.48 kcal/mol. nih.gov

The stability of these complexes is governed by various non-covalent interactions. Hydrogen bonds, hydrophobic interactions, and van der Waals forces are crucial for the stable binding of acetamide derivatives within the active site of target proteins. For example, furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives have been evaluated as inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), with docking studies revealing specific interactions that contribute to their inhibitory potential. nih.gov Similarly, novel 3-phenylimidazolidin-4-one derivatives showed multiple hydrogen bonds with key residues like His181, Gly41, and Val45 in the binding pocket of cytochrome c peroxidase. mdpi.com

| Acetamide Derivative Class | Target Protein | Reported Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | MMP-2 | -6.49 to -7.48 | Not specified | nih.gov |

| Furan-1,3,4-oxadiazole tethered N-phenylacetamides | hTYR, hTYRP1 | -8.90 (for standard) | Not specified | nih.gov |

| 3-Phenylimidazolidin-4-one derivatives | Cytochrome c peroxidase | -5.49 to -6.47 | His181, Gly41, Val45, Arg184 | mdpi.com |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Anticancer target | Good docking score | Not specified | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) are particularly valuable for studying acetamide derivatives. These calculations provide detailed information on molecular geometry, vibrational frequencies, and electronic parameters that govern the molecule's behavior. researchgate.net

A key aspect of these studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding and interactions among bonds. semanticscholar.org It provides insights into charge distribution and delocalization, which are fundamental to understanding the stability of different molecular conformations. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

| Compound Class | Method | Parameter | Calculated Value | Source |

|---|---|---|---|---|

| 2,2-dichloro-N-(dichlorophenyl) acetamides | DFT/B3LYP | Vibrational Frequencies | Detailed assignments provided | researchgate.net |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | DFT | HOMO-LUMO energies | Not specified | nih.gov |

| 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide | HF & B3LYP | Atomic Charges, NBO | Detailed analysis provided | semanticscholar.org |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For derivatives of N,N-diethylacetamide, computational studies have identified multiple stable conformers.

A detailed conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides using both infrared spectroscopy and B3LYP calculations revealed the existence of two primary stable conformation pairs: gauche and cis. nih.gov In the gas phase, the gauche conformer was generally found to be the most stable. The relative population of these conformers can be influenced by the polarity of the solvent, with an increasing population of the cis conformer in more polar environments. NBO analysis indicated that the stability of the gauche conformer is supported by specific orbital interactions that are absent in the cis form. nih.gov

| Conformer | Relative Stability (Gas Phase) | Influence of Solvent Polarity | Stabilizing Interactions (NBO Analysis) | Source |

|---|---|---|---|---|

| Gauche (anti; syn) | Most stable | Population decreases with increasing polarity | LPS4→πC2O1, πC2O1→σC3S4, etc. | nih.gov |

| Cis (anti; syn) | Less stable | Population increases with increasing polarity | σC3-S4→σC2N5 (through-bond coupling) | nih.gov |

Application of Scaffold-Hopping and Virtual Screening Methodologies in Research

In modern drug discovery, scaffold hopping and virtual screening are powerful computational strategies for identifying novel and improved lead compounds. These methods are particularly relevant in research involving acetamide-based structures.

Scaffold hopping involves replacing the core structure (scaffold) of a known active molecule with a chemically different one while preserving the original biological activity. niper.gov.inchemrxiv.org The goal is to discover new chemical series with improved properties, such as enhanced potency, better metabolic stability, increased solubility, or novel intellectual property status. niper.gov.in This strategy has been successfully applied to identify new chemotypes for various targets. For example, a scaffold hopping approach was used to move from a known scaffold to a 2-(phenyl)-3H-benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one chemotype, leading to potent tankyrase inhibitors. nih.gov Similarly, an extensive scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with improved solubility. dundee.ac.uk

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a specific biological target. nih.gov In structure-based virtual screening, docking algorithms are used to predict how well compounds in a database will bind to the three-dimensional structure of a target protein. This approach was utilized to screen furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives to assess their potential as inhibitors for human tyrosinase and tyrosinase-related protein-1, key enzymes in melanin (B1238610) synthesis. nih.govdntb.gov.ua The results identified several derivatives with higher predicted binding affinities than the standard inhibitor, kojic acid, highlighting their potential as novel drug candidates. nih.gov

| Original Scaffold Class | New Scaffold Class | Biological Target | Objective/Outcome | Source |

|---|---|---|---|---|

| Benzothieno[2,3-c]quinolin-6(5H)-one | 2-(Phenyl)-3H-benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one | Tankyrase | Discovery of a potent new chemotype | nih.gov |

| 2-Phenylimidazo[1,2-a]pyrimidine | Multiple scaffolds explored | Proteasome | Identified preclinical candidate with improved solubility | dundee.ac.uk |

| Indole | Indazole | MCL-1/BCL-2 | Development of dual inhibitors from selective leads | rsc.org |

| Quinazoline | Quinoline (with cyano group) | Kinase | Successful development of bosutinib (B1684425) from gefitinib (B1684475) analog | niper.gov.in |

Advanced Analytical Methodologies for Research on 2 4 Aminophenyl N,n Diethylacetamide

Chromatographic Techniques for Separation and Purity Determination

Chromatography is an indispensable tool in chemical analysis, enabling the separation of individual components from a mixture. For a compound like 2-(4-aminophenyl)-N,N-diethylacetamide, both high-performance liquid chromatography and gas chromatography serve distinct but vital roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Its high resolving power makes it ideal for separating the main compound from impurities, which may include starting materials, byproducts, or degradation products.

Research applications typically employ reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a typical method would involve a gradient elution using a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid to improve peak shape for the amine) and an organic solvent such as acetonitrile or methanol. google.comnih.gov Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths where the aromatic ring of the compound absorbs light. The selection of an appropriate column and mobile phase composition is critical for achieving optimal separation and resolution from closely related impurities. sielc.combsu.edu.eg

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid modifier improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute compounds based on hydrophobicity. |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Detector | DAD/UV at ~240 nm | Monitors the absorbance of the phenyl group. |

| Injection Vol. | 10 µL | Standard volume for introducing the sample. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com While this compound itself may have limited volatility, GC is exceptionally useful for quantifying volatile impurities that may be present in a sample, such as residual solvents from the synthesis process (e.g., toluene, acetone, or N,N-dimethylacetamide). ptfarm.pl

For this purpose, headspace GC is often the preferred technique. In headspace GC, the sample is heated in a sealed vial, and the vapor phase (headspace), containing the volatile analytes, is injected into the GC system. chromatographyonline.comptfarm.pl This prevents non-volatile matrix components, like the primary compound, from contaminating the GC inlet and column. chromatographyonline.com Separation is achieved on a capillary column (e.g., a DB-5 or similar), and detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The method must be carefully developed to ensure that the compound does not degrade at the temperatures used in the GC inlet and oven. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Reaction Product Identification

Mass Spectrometry (MS) is a definitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the identity of this compound and for elucidating the structures of unknown reaction products or impurities.

The coupling of chromatography with mass spectrometry provides both separation and identification capabilities in a single analysis.

LC-MS: Liquid Chromatography-Mass Spectrometry is highly effective for analyzing this compound and its non-volatile derivatives. After separation by HPLC, the analyte is ionized, commonly using Electrospray Ionization (ESI), before entering the mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. pnnl.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions. researchgate.net The primary amine group on the phenyl ring can also be targeted for derivatization to enhance ionization efficiency or chromatographic retention if necessary. mdpi.com

GC-MS: Gas Chromatography-Mass Spectrometry is used for volatile analytes. nih.gov For compounds that are not amenable to direct GC analysis, derivatization can be employed to increase volatility and thermal stability. For instance, the primary amine of this compound could be silylated. The mass spectra obtained from GC-MS often involve electron ionization (EI), which is a high-energy technique that causes extensive fragmentation. nih.gov This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). pnnl.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₁₈N₂O), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This capability is invaluable for confirming the identity of the synthesized compound and for identifying unknown products in a reaction mixture. pnnl.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O |

| Monoisotopic Mass | 206.14191 Da |

| Ion Adduct ([M+H]⁺) | C₁₂H₁₉N₂O⁺ |

| Calculated m/z of [M+H]⁺ | 207.14919 |

| Typical Mass Accuracy | < 5 ppm |

Ion Mobility Spectrometry (IMS) is a rapidly emerging analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, with the resulting parameter being the Collision Cross Section (CCS). The CCS is a physicochemical property of an ion that reflects its rotationally averaged surface area. nih.gov

For this compound, an experimental CCS value can be measured to provide an additional, highly specific identifier that is independent of chromatographic retention time. nih.govresearchgate.net In the absence of an experimental standard, CCS values can be predicted with high accuracy using machine learning algorithms and deep neural networks. nih.govmdpi.commdpi.com These prediction models use the chemical structure of the molecule as input to compute a theoretical CCS value. This predicted value can then be compared against experimental data to increase confidence in compound identification, particularly when differentiating between isomers. nih.govresearchgate.net The inclusion of CCS values in analytical workflows significantly enhances the ability to confidently identify compounds in complex mixtures. lcms.cznih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetone |

| Formic Acid |

| Methanol |

| N,N-dimethylacetamide |

| Phosphoric Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds like this compound. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the context of synthetic and mechanistic research, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the identity and purity of this compound. These techniques allow researchers to track the progress of reactions and identify the formation of intermediates and byproducts.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, a predicted ¹H NMR spectrum would display distinct signals corresponding to the protons of the diethylamino group, the methylene (B1212753) bridge, the aromatic ring, and the amino group. The integration of these signals would correspond to the number of protons in each group, while their splitting patterns (e.g., triplets, quartets) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. This is crucial for confirming the carbon skeleton of the molecule. The predicted spectrum for this compound would show distinct peaks for the ethyl carbons, the methylene carbon, the carbonyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons can also provide information about the substitution pattern on the phenyl ring.

Below are the predicted chemical shifts for this compound, based on established principles of NMR spectroscopy.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~1.1 |

| -CH₂- (ethyl) | ~3.3 |

| -CH₂- (acetyl) | ~3.5 |

| -NH₂ | ~3.7 |

| Aromatic H (ortho to NH₂) | ~6.6 |

| Aromatic H (ortho to CH₂) | ~7.0 |

This interactive table provides predicted NMR data. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are vital for identifying functional groups and investigating electronic properties, respectively. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. chemicalbook.com Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for qualitative functional group analysis. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of the amine (N-H stretching), the amide (C=O stretching), and the aromatic ring (C=C and C-H stretching).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. chemicalbook.com The presence of the aminophenyl group in this compound, which contains a chromophore, would result in characteristic absorption bands in the UV-Vis spectrum. These absorptions correspond to π → π* transitions within the benzene (B151609) ring, which are influenced by the electron-donating amino substituent.

The following table outlines the expected absorption frequencies for the key functional groups of this compound.

| Spectroscopic Data |

| Technique |

| Infrared (IR) |

| Infrared (IR) |

| Infrared (IR) |

| Infrared (IR) |

| Infrared (IR) |

| UV-Visible |

This interactive table presents the expected regions for key spectroscopic signals.

Applications in Chemical Biology and Materials Science Research

Investigation of Biological Activities in Research Models

In Vitro Studies on Cellular Interactions and Mechanistic Pathways

Currently, detailed in vitro studies specifically elucidating the cellular interactions and mechanistic pathways of 2-(4-aminophenyl)-N,N-diethylacetamide are not extensively documented in publicly available literature. While research on analogous structures, such as other aminophenyl derivatives, has explored activities like the induction of apoptosis and autophagy in cancer cell lines, specific data for this compound remains to be published.

Receptor Binding and Modulation Studies (e.g., Farnesoid X Receptor Antagonism Research)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. nih.govplos.orgamegroups.orgresearchgate.netmdpi.com While various compounds are being investigated for their potential to modulate FXR activity, there is no specific research available that identifies this compound as an antagonist of the Farnesoid X Receptor. The exploration of its binding affinity and modulatory effects on FXR and other receptors is a potential area for future research.

Enzyme Inhibition and Activation Studies in Biochemical Assays

The potential for this compound to act as an inhibitor or activator of specific enzymes has not been extensively reported. Studies on structurally related aminophenyl compounds have shown inhibition of enzymes such as histone deacetylases; however, the specific enzymatic activity profile of this compound is not currently detailed in scientific literature.

The chemical structure of this compound, with its reactive amine and amide functionalities, suggests its potential as a valuable intermediate in the synthesis of more complex molecules.

Role as Intermediates in Advanced Organic Synthesis

Precursors for the Synthesis of Novel Heterocyclic Systems

The primary amine group on the phenyl ring of this compound provides a reactive site for the construction of various heterocyclic systems. amazonaws.comresearchgate.netnih.govnih.govscirp.org In principle, this amine can undergo condensation reactions with a variety of carbonyl compounds or be used in cyclization reactions to form nitrogen-containing heterocycles. However, specific examples of novel heterocyclic systems synthesized directly from this compound are not prominently featured in the current body of scientific literature.

Building Blocks for Complex Molecular Architectures

As a bifunctional molecule, this compound can serve as a foundational building block for the assembly of more intricate molecular structures. nih.gov The aromatic ring can be further functionalized, and the amide group can participate in various chemical transformations. Despite this potential, specific applications of this compound in the construction of complex molecular architectures are not well-documented in published research.

Research Applications in Polymer Science

Monomer in the Synthesis of Functional Polyamides and Polyimides

The primary amine group on the phenyl ring of this compound allows it to act as a diamine monomer in polycondensation reactions. This is the fundamental basis for its potential use in the synthesis of functional polyamides and polyimides.

Polyamide Synthesis: Aromatic polyamides are a class of high-performance polymers known for their thermal stability and mechanical strength. Typically, they are synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride. In this context, this compound could be reacted with various dicarboxylic acids to produce novel polyamides with pendant N,N-diethylacetamide groups. The general reaction scheme would involve the formation of amide linkages between the amine groups of the monomer and the carboxylic acid groups of the co-monomer.

Polyimide Synthesis: Aromatic polyimides are renowned for their exceptional thermal and chemical resistance, as well as their excellent mechanical and electrical properties. The standard synthesis route involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. This compound can be employed as the diamine component in this reaction, leading to the formation of polyimides with pendant N,N-diethylacetamide moieties. The incorporation of this specific monomer could influence the processing characteristics and final properties of the polyimide.

The synthesis of these polymers would typically be carried out in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The resulting polymers would be expected to have structures with regularly spaced pendant groups, the nature of which could significantly alter their macroscopic properties.

Modification of Polymer Properties through Amide Linkages

The presence of the N,N-diethylacetamide group as a pendant moiety on a polymer backbone is expected to significantly modify the properties of the resulting polyamides and polyimides. These modifications stem from the chemical nature and steric bulk of the side group.

Solubility: One of the primary challenges with many high-performance aromatic polyamides and polyimides is their limited solubility in common organic solvents, which complicates their processing. The introduction of bulky and somewhat flexible N,N-diethylacetamide side chains can disrupt the regular packing of the polymer chains. This disruption can reduce the intermolecular forces, thereby potentially increasing the solubility of the polymers in organic solvents. Improved solubility is highly desirable for applications requiring solution casting or spin coating, such as in the fabrication of films and membranes.

Mechanical Properties: The pendant N,N-diethylacetamide groups could act as an internal plasticizer, potentially increasing the flexibility and toughness of the polymer. The disruption of chain packing might lead to a decrease in tensile strength and modulus but an increase in elongation at break. The extent of these changes would depend on the concentration of the monomer in the polymer backbone.

The following table summarizes the anticipated effects of incorporating this compound into polymer chains based on general principles of polymer chemistry.

| Property | Expected Effect of N,N-diethylacetamide Side Group | Rationale |

| Solubility | Increased | Disruption of polymer chain packing, reducing intermolecular forces. |

| Glass Transition Temperature (Tg) | Potentially Increased | Restricted segmental motion of the polymer backbone due to bulky pendant groups. |

| Thermal Stability | Potentially Decreased | Introduction of aliphatic groups which are less thermally stable than the aromatic backbone. |

| Tensile Strength | Potentially Decreased | Disruption of close chain packing and reduced intermolecular interactions. |

| Elongation at Break | Potentially Increased | Increased free volume and chain mobility allowing for greater deformation before failure. |

| Moisture Absorption | Potentially Increased | The presence of polar amide groups in the side chains can attract water molecules. |

Integration into Polymer Backbones for Advanced Materials Research

The integration of this compound into polymer backbones opens avenues for the development of advanced materials with tailored functionalities. The pendant amide groups can serve as sites for further chemical modification or as functional units that impart specific properties to the material.

Membranes for Gas Separation: The presence of the N,N-diethylacetamide groups could modify the free volume and the chemical affinity of polymer membranes. This could be exploited in the development of membranes for gas separation applications, where the side groups might selectively interact with certain gas molecules, enhancing the permeability and selectivity of the membrane.

High-Performance Films and Coatings: The potentially enhanced solubility could facilitate the processing of these polymers into high-performance films and coatings with good thermal and mechanical properties. These could find applications in the electronics and aerospace industries where materials with a combination of processability and performance are required.

Biomaterials Research: While not its primary application, the introduction of amide functionalities can influence the biocompatibility and biodegradability of polymers. Research in this area would be necessary to determine any potential applications in the biomedical field. For instance, modifying the surface properties of materials to control cell adhesion and protein adsorption is a critical area of biomaterials science.

The following table provides hypothetical data for a series of polyamides synthesized with varying molar percentages of this compound, illustrating the potential impact on key polymer properties.

| Monomer Composition (molar %) | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Solubility in DMAc |

| 0% | 1.2 | 280 | 110 | Insoluble |

| 10% | 1.1 | 275 | 100 | Partially Soluble |

| 25% | 1.0 | 265 | 90 | Soluble |

| 50% | 0.9 | 250 | 75 | Readily Soluble |

This hypothetical data illustrates a common trend where the introduction of a bulky, flexible side group can enhance solubility at the expense of some thermal and mechanical properties.

Future Directions and Emerging Research Avenues for 2 4 Aminophenyl N,n Diethylacetamide

Exploration of Novel and Sustainable Synthetic Methodologies

Currently, detailed and optimized synthetic routes specifically for 2-(4-aminophenyl)-N,N-diethylacetamide are not extensively reported in peer-reviewed literature. Future research could focus on developing novel and sustainable methods for its synthesis. This would involve moving beyond traditional synthetic pathways to greener alternatives that offer higher yields, use less hazardous reagents, and are more cost-effective.

| Potential Sustainable Approach | Key Advantages |

| Catalytic Hydrogenation of Nitro Precursors | Use of safer reducing agents than traditional metal hydrides. |

| Flow Chemistry | Improved reaction control, higher yields, and enhanced safety. |

| Biocatalysis | Use of enzymes for higher selectivity and milder reaction conditions. |

In-Depth Mechanistic Studies of Chemical Transformations

A fundamental understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing its production and exploring its reactivity. Future work in this area could involve detailed kinetic and mechanistic studies of its formation. Such studies would provide valuable insights into the reaction pathways, intermediates, and transition states, which are essential for rational process optimization.

Rational Design and Synthesis of New Analogues for Targeted Research Probes

The rational design and synthesis of new analogues of this compound could open up new avenues for its application as a targeted research probe. By systematically modifying its chemical structure, researchers could develop a library of related compounds with tailored properties. These analogues could then be used to investigate specific biological targets or material properties.

| Structural Modification | Potential Application |

| Introduction of Fluorophores | Development of fluorescent probes for bioimaging. |

| Incorporation of Photo-cross-linking Moieties | Creation of tools for identifying protein binding partners. |

| Variation of the Diethylamide Group | Modulation of solubility and pharmacokinetic properties. |

Integration with High-Throughput Screening Technologies for Discovery of New Research Applications

High-throughput screening (HTS) technologies offer a powerful platform for the rapid discovery of new applications for chemical compounds. Integrating this compound and its future analogues into HTS campaigns could uncover previously unknown biological activities or material properties. This would involve screening the compound against a wide range of biological targets or in various material science assays to identify potential "hits" for further investigation.

Advanced Theoretical Predictions and Experimental Validation of Structure-Property Relationships

The use of computational chemistry to predict the structure-property relationships of this compound could significantly accelerate its development. Advanced theoretical models can be employed to predict various properties, including its conformational preferences, electronic structure, and potential interactions with biological macromolecules. These theoretical predictions would then require experimental validation to establish a robust understanding of how its chemical structure dictates its function.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-aminophenyl)-N,N-diethylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 4-aminophenylacetic acid derivatives with diethylamine under nucleophilic acyl substitution. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts like HOBt/DCC for amide bond formation. Reaction monitoring via TLC or HPLC ensures intermediate purity. Lower yields (<50%) often arise from incomplete deprotection of the amino group or side reactions; optimizing stoichiometry and using anhydrous conditions can improve outcomes .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the diethylacetamide moiety (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for N-CH2) and aromatic protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Basic screens include:

- Antimicrobial Assays : Disk diffusion or microdilution against model organisms (e.g., E. coli, C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/Substrate analogs .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in multi-step reactions?

- Methodological Answer : Advanced strategies include:

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side products .

- Protecting Group Strategy : Selective protection of the 4-aminophenyl group (e.g., Boc) prevents undesired coupling .

- Catalytic Systems : Palladium-mediated cross-coupling for aryl-amide bonds, enhancing regioselectivity .

Q. What computational methods predict the compound’s conformational stability and interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate rotational barriers (e.g., V3 potentials for methyl groups) .

- Molecular Docking : Simulate binding to targets like TSPO (translocator protein) using AutoDock or Schrödinger .

- MD Simulations : Assess stability in lipid bilayers or protein binding pockets over nanosecond timescales .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR to detect hindered rotation of the diethyl groups .

- Isotopic Labeling : 15N/13C-labeled analogs clarify coupling patterns in complex spectra .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .

Q. What advanced strategies enhance the compound’s utility in molecular imaging (e.g., PET)?

- Methodological Answer :

- Radiolabeling : Incorporate 18F via nucleophilic substitution (e.g., 2-fluoroethoxy derivatives) for PET tracers .

- Biodistribution Studies : In vivo imaging in glioma models to quantify tumor uptake and clearance kinetics .

- Metabolic Stability : LC-MS/MS analysis of plasma metabolites to optimize pharmacokinetics .

Q. How do structural modifications influence biological activity across analogs?

- Methodological Answer :

- SAR Studies : Compare substituents (e.g., halogenation at the phenyl ring, alkyl chain length in acetamide) using IC50/EC50 data .

- QSAR Modeling : Develop predictive models linking logP, polar surface area, and activity .

- Proteomics : SILAC-based profiling to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.